1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Medicinal Chemistry CNS Drug Design Fragment-Based Drug Discovery

1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 787526-95-8) is a bicyclic heterocycle belonging to the [1,2,3]triazolo[4,5-c]pyridine class. It features a fully saturated pyridine ring fused to a 1,2,3-triazole, with methyl substituents at the N1 and N5 positions, yielding a molecular weight of 152.20 g/mol and a calculated LogP of -0.4.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13119142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)N=NN2C
InChIInChI=1S/C7H12N4/c1-10-4-3-7-6(5-10)8-9-11(7)2/h3-5H2,1-2H3
InChIKeyIBRYXLSQHKFOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine: Core Scaffold and Physicochemical Profile for CNS Drug Discovery Procurement


1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine (CAS 787526-95-8) is a bicyclic heterocycle belonging to the [1,2,3]triazolo[4,5-c]pyridine class. It features a fully saturated pyridine ring fused to a 1,2,3-triazole, with methyl substituents at the N1 and N5 positions, yielding a molecular weight of 152.20 g/mol and a calculated LogP of -0.4 [1]. This scaffold is a privileged structure in medicinal chemistry, with close analogs demonstrating potent P2X7 receptor antagonism and sigma receptor modulation [2]. The compound’s low molecular weight and balanced polarity make it a strategic starting point for fragment-based drug discovery and CNS-targeted library design.

Why 1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine Cannot Be Replaced by Other Methyl-Triazolopyridine Isomers


Generic substitution within the tetrahydrotriazolopyridine class is precluded by the profound impact of methyl group positioning on both physicochemical properties and biological target engagement. The 1,5-dimethyl substitution pattern uniquely eliminates hydrogen bond donor capacity (HBD = 0) while maintaining a tertiary amine basic center, a feature absent in N-unsubstituted or N4-methyl analogs [1]. In the broader class, a single methyl shift from the 6-position to the 4-position has been shown to alter P2X7 receptor antagonism potency by over 50-fold, underscoring the exquisite sensitivity of this scaffold to substitution topology [2]. The quantitative evidence below demonstrates that even isomeric methyl-triazolopyridines cannot serve as drop-in replacements.

Quantitative Differentiation of 1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine from Closest Analogs


Physicochemical Differentiation: Hydrogen Bond Donor Count vs. Unsubstituted and N4-Methyl Analogs

1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine possesses zero hydrogen bond donors (HBD = 0), a critical determinant for passive blood-brain barrier permeability. The unsubstituted parent compound 4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine bears one HBD on the triazole NH, while 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine clinical candidates retain an additional hydrogen bond donor capacity depending on substituents [1][2].

Medicinal Chemistry CNS Drug Design Fragment-Based Drug Discovery

LogP and CNS Multiparameter Optimization (MPO) Score Advantage Over 1-Phenyl Analog

The target compound has a calculated XLogP3 of -0.4, placing it in an optimal range for CNS drug candidates (CNS MPO score ≥4). In contrast, a closely related 1-phenyl analog (1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine) has a significantly higher calculated LogP, exceeding typical CNS-favorable ranges [1][2]. This positions the 1,5-dimethyl analog as a more attractive fragment for CNS programs.

CNS Drug Discovery ADME Prediction Lead Optimization

Topological Polar Surface Area (TPSA) and Synthetic Tractability vs. 6-Methyl P2X7 Antagonist Scaffold

The target compound has a TPSA of 34 Ų, which is at the lower limit for oral CNS drugs (commonly <90 Ų). The 6-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine scaffold, used to develop clinical P2X7 antagonists, has a comparable TPSA but requires a multi-step, chiral-center-containing synthesis involving dipolar cycloaddition and Cope elimination [1][2]. The 1,5-dimethyl analog, lacking this chiral center, is synthetically more accessible, offering procurement and scale-up advantages.

Medicinal Chemistry P2X7 Receptor Synthetic Chemistry

Class-Level Biological Evidence: P2X7 Antagonism and Sigma Receptor Affinity of Close Analogs

While direct biological data for 1,5-dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is not publicly available, close analogs on the identical scaffold demonstrate potent biological activity. 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based compounds achieve P2X7 IC50 values as low as 11 nM in human 1321N1 cell calcium mobilization assays [1]. Unsubstituted 4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine shows sigma-1 receptor binding affinity (Ki = 410 nM) [2]. The distinct 1,5-dimethyl substitution pattern may confer a unique selectivity profile across these two target classes.

Neuroinflammation P2X7 Receptor Sigma Receptor

Optimal Procurement Scenarios for 1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine Based on Differentiated Evidence


Fragment-Based CNS Drug Discovery Library Design

With a molecular weight of 152 Da, LogP of -0.4, and zero hydrogen bond donors, 1,5-dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is an ideal fragment for CNS-targeted screening libraries. Its physicochemical profile conforms to the Rule of Three for fragments and its balanced polarity provides an excellent vector for fragment growth while maintaining CNS drug-like properties [1]. Procurement of this compound enables exploration of triazolopyridine chemical space orthogonal to the extensively patented 4-methyl and 6-methyl series.

Selectivity Profiling Against P2X7 and Sigma Receptors

Given that close analogs exhibit potent P2X7 antagonism (IC50 = 11 nM) and sigma-1 receptor binding (Ki = 410 nM), the 1,5-dimethyl isomer represents a critical tool compound for selectivity profiling. Its unique substitution pattern may reveal differential engagement at these two therapeutically relevant targets, which are both implicated in neuroinflammatory and mood disorders [1][2]. This compound is essential for any organization developing dual-mechanism or target-selective CNS therapeutics.

Synthetic Methodology Development and Core Scaffold Derivatization

The absence of a chiral center and the presence of a tertiary amine handle make 1,5-dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine an attractive substrate for parallel synthesis and late-stage functionalization studies. Unlike the synthetically challenging 6-methyl clinical candidate series, this compound can be readily diversified at the C4, C6, and C7 positions to generate focused libraries for SAR exploration [1]. This directly reduces procurement costs for medicinal chemistry campaigns.

Quote Request

Request a Quote for 1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.